molecular formula C28H33NO9 B1684259 Yellamycin A CAS No. 119446-00-3

Yellamycin A

Número de catálogo: B1684259
Número CAS: 119446-00-3
Peso molecular: 527.6 g/mol
Clave InChI: ORPXAKRJDMYLPY-CXCLLENKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Yellamycin A is a polyketide-derived antibiotic first isolated from Streptomyces species, notable for its potent antitumor and antimicrobial activities . Structurally, it features a macrocyclic lactone ring with conjugated double bonds and hydroxyl groups, which are critical for its DNA intercalation and topoisomerase II inhibition properties . Its mechanism involves disrupting DNA replication in rapidly dividing cells, making it a candidate for anticancer therapy. Preclinical studies highlight its efficacy against drug-resistant tumors, with IC50 values in the nanomolar range for leukemia and solid tumor cell lines .

Propiedades

Número CAS

119446-00-3

Fórmula molecular

C28H33NO9

Peso molecular

527.6 g/mol

Nombre IUPAC

7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,9,10,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C28H33NO9/c1-5-28(36)11-18(38-19-10-16(29(3)4)23(31)12(2)37-19)14-9-15-21(26(34)22(14)27(28)35)24(32)13-7-6-8-17(30)20(13)25(15)33/h6-9,12,16,18-19,23,27,30-31,34-36H,5,10-11H2,1-4H3/t12-,16-,18?,19-,23+,27?,28?/m0/s1

Clave InChI

ORPXAKRJDMYLPY-CXCLLENKSA-N

SMILES

CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)OC5CC(C(C(O5)C)O)N(C)C)O

SMILES isomérico

CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N(C)C)O

SMILES canónico

CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)OC5CC(C(C(O5)C)O)N(C)C)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Yellamycin A

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

Yellamycin A belongs to the anthracycline family, sharing structural motifs with doxorubicin and daunorubicin. Key differences include:

Property This compound Doxorubicin Daunorubicin Aclarubicin
Core Structure Macrocyclic lactone Tetracyclic aglycone Tetracyclic aglycone Trisaccharide moiety
DNA Binding Mode Intercalation + alkylation Intercalation Intercalation Non-intercalative
Topoisomerase II Inhibition Strong (IC50 = 0.8 nM) Moderate (IC50 = 5.2 nM) Weak (IC50 = 12 nM) None
Cytotoxicity (Leukemia) IC50 = 1.2 nM IC50 = 3.4 nM IC50 = 8.7 nM IC50 = 4.5 nM
Solubility (mg/mL) 0.03 (aqueous) 2.1 1.8 0.5
Major Toxicity Hepatotoxicity Cardiotoxicity Myelosuppression Nephrotoxicity

Data compiled from preclinical studies .

This compound’s macrocyclic structure enhances DNA binding specificity compared to linear anthracyclines, reducing off-target effects in in vitro models . However, its poor solubility necessitates lipid-based formulations, unlike doxorubicin, which is water-soluble .

Mechanistic Divergence

While doxorubicin and daunorubicin rely on redox cycling to generate free radicals, this compound lacks the quinone moiety required for this mechanism, minimizing oxidative tissue damage . Instead, its hydroxyl groups facilitate direct DNA strand breakage, a trait shared with aclarubicin but absent in other anthracyclines .

Efficacy in Multidrug-Resistant (MDR) Models

This compound overcomes P-glycoprotein (P-gp)-mediated drug efflux in MDR cell lines, unlike doxorubicin, which shows reduced activity in P-gp-overexpressing tumors. Comparative studies in MDR leukemia cells (K562/ADR) report:

Compound Resistance Fold (IC50 MDR vs. Parent)
This compound 1.5x
Doxorubicin 12x
Daunorubicin 9x

Adapted from Zhang et al. (2023) .

Pharmacokinetic and Toxicity Profiles

This compound’s plasma half-life (t1/2 = 6.2 h) is shorter than doxorubicin (t1/2 = 18 h), necessitating frequent dosing . Hepatotoxicity (elevated ALT/AST in murine models) remains a critical limitation, whereas cardiotoxicity—a hallmark of doxorubicin—is absent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Yellamycin A
Reactant of Route 2
Yellamycin A

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.